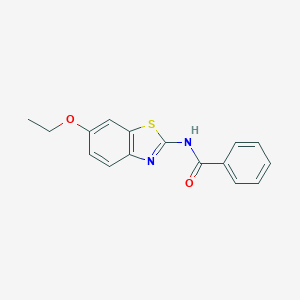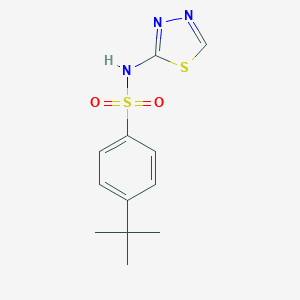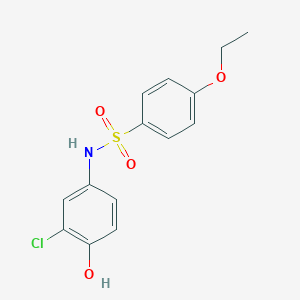
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, also known as DAPH, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of cyclohexanone derivatives and has been found to possess a range of interesting biochemical and physiological properties. In
作用機序
The mechanism of action of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone is related to its ability to generate singlet oxygen species upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can react with various cellular components, leading to oxidative damage and cell death. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been found to selectively accumulate in cancer cells and generate singlet oxygen upon exposure to light, leading to cancer cell death.
Biochemical and Physiological Effects:
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been found to induce oxidative stress in cells, leading to the activation of various signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Its ability to generate singlet oxygen upon exposure to light makes it a valuable tool for studying oxidative stress in cells. However, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has some limitations as well. Its fluorescence properties can be affected by the presence of other cellular components, which can lead to false positive results. Additionally, the use of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone in photodynamic therapy requires the use of light, which can limit its applicability in certain experimental conditions.
将来の方向性
There are several future directions for research on 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. One area of interest is the development of new derivatives of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with improved properties for use in photodynamic therapy. Another area of interest is the study of the molecular mechanisms underlying the activation of the Nrf2 and MAPK pathways by 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. Additionally, the use of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone as a probe for the detection of ROS in vivo is an area of active research. Finally, the development of new methods for the synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone and its derivatives is an area of ongoing interest.
合成法
The synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone can be achieved through a multistep process starting from commercially available chemicals. The first step involves the reaction of 3-nitrobenzaldehyde with acetone to form 3-nitrophenylacetone. This intermediate is then subjected to a Henry reaction with cyclohexanone to form the desired product, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. The purity of the final product can be increased through recrystallization from a suitable solvent.
科学的研究の応用
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been extensively used in scientific research due to its unique properties. It has been found to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in cells.
特性
分子式 |
C17H19NO6 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H19NO6/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-5-4-6-12(7-11)18(23)24/h4-7,14-16,22H,8H2,1-3H3 |
InChIキー |
PFWYAXMEENKSMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)


![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)


![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)


